2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15681092
InChI: InChI=1S/C17H15N5O3S/c1-21-15-5-3-2-4-14(15)19-17(21)26-11-16(23)20-18-10-12-6-8-13(9-7-12)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-10+
SMILES:
Molecular Formula: C17H15N5O3S
Molecular Weight: 369.4 g/mol

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide

CAS No.:

Cat. No.: VC15681092

Molecular Formula: C17H15N5O3S

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide -

Specification

Molecular Formula C17H15N5O3S
Molecular Weight 369.4 g/mol
IUPAC Name 2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C17H15N5O3S/c1-21-15-5-3-2-4-14(15)19-17(21)26-11-16(23)20-18-10-12-6-8-13(9-7-12)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-10+
Standard InChI Key IIMWZQLJEQBYEC-VCHYOVAHSA-N
Isomeric SMILES CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Molecular Formula and Weight

  • Molecular Formula: C16H14N4O3S

  • Molecular Weight: Approximately 342.38 g/mol

Structural Features

The compound contains:

  • A benzimidazole ring with a methyl group substitution at position 1.

  • A sulfanyl (-S-) linkage, connecting the benzimidazole moiety to an acetohydrazide backbone.

  • A hydrazone group formed by the condensation of the acetohydrazide with a 4-nitrobenzaldehyde, resulting in an (E)-configuration around the C=N bond.

IUPAC Name

The systematic name is 2-(1-methylbenzimidazol-2-yl)sulfanyl-N'-[(E)-(4-nitrophenyl)methylidene]acetamohydrazide.

Synthesis

The compound can be synthesized through the following steps:

  • Preparation of Acetohydrazide Intermediate: Starting from benzimidazole derivatives, acetohydrazides are synthesized by reacting with chloroacetyl chloride.

  • Formation of Hydrazone: The acetohydrazide reacts with 4-nitrobenzaldehyde under reflux conditions in ethanol, yielding the hydrazone derivative.

Characterization Techniques

The compound is characterized using:

  • NMR Spectroscopy: Confirms the chemical environment of protons and carbons.

  • IR Spectroscopy: Identifies functional groups such as C=O (amide), C=N (imine), and NO2 (nitro group).

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation pattern.

  • Elemental Analysis: Confirms the percentage composition of carbon, hydrogen, nitrogen, oxygen, and sulfur.

Antimicrobial Activity

The compound exhibits promising antimicrobial activity due to its benzimidazole core and nitro-functionalized hydrazone group. Benzimidazole derivatives are known for their ability to inhibit microbial enzymes by mimicking purine bases.

Activity Spectrum:

  • Effective against both Gram-positive and Gram-negative bacteria.

  • Shows antifungal activity against common pathogenic strains.

Anticancer Potential

Hydrazone derivatives have been extensively studied for their anticancer properties:

  • The nitrobenzylidene moiety enhances interaction with DNA or enzymes involved in cell proliferation.

  • Preliminary studies suggest potential activity against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines.

Molecular Docking Studies

Molecular docking simulations reveal that the compound interacts favorably with biological targets such as:

  • Dihydrofolate Reductase (DHFR): Inhibits purine synthesis in microbial cells.

  • Topoisomerase II: Potential anticancer mechanism by interfering with DNA replication.

Docking scores indicate strong binding affinity due to hydrogen bonding and π–π stacking interactions between the benzimidazole ring and active site residues.

Applications in Medicinal Chemistry

This compound is a promising scaffold for drug development due to its:

  • Versatility in Functionalization: The hydrazone group allows for easy modification to enhance pharmacological properties.

  • Dual Activity: Exhibits both antimicrobial and anticancer activities, making it a candidate for dual-purpose therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator